molecular formula C5H5IN2 B1288029 2-Iodopyridin-3-amine CAS No. 209286-97-5

2-Iodopyridin-3-amine

Cat. No. B1288029
M. Wt: 220.01 g/mol
InChI Key: CQOKRSJTVWBAKI-UHFFFAOYSA-N
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Description

2-Iodopyridin-3-amine is a chemical compound with the molecular formula C5H5IN2 . It has a molecular weight of 220.01 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), has been described . Another method involves the Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium salts to furnish valuable biaryl and heterobiarylpyridines .


Molecular Structure Analysis

The molecular structure of 2-Iodopyridin-3-amine consists of a six-membered pyridine ring with an iodine atom attached to the second carbon atom and an amine group attached to the third carbon atom .


Chemical Reactions Analysis

Amines, such as 2-Iodopyridin-3-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions.


Physical And Chemical Properties Analysis

2-Iodopyridin-3-amine is a solid or semi-solid or liquid compound . It has a melting point of 74-76°C .

Scientific Research Applications

2-Iodopyridin-3-amine

is a chemical compound with the molecular formula C5H5IN2 and a molecular weight of 220.01 g/mol . It is commonly used in the field of chemical synthesis .

While specific applications and experimental procedures for 2-Iodopyridin-3-amine were not found, compounds similar to it, such as 2-Chloro-3-iodopyridin-4-amine, have diverse applications across various sectors, most notably in pharmaceuticals, agrochemicals, and material science . Their unique chemical structure and reactivity profile make them invaluable tools in these fields .

Pharmaceuticals

2-Iodopyridin-3-amine could potentially be used as an intermediate in the synthesis of a wide range of therapeutic compounds . Its unique chemical structure and reactivity profile could make it a key component in the development of new drugs, particularly those involving complex heterocyclic structures .

Agrochemicals

In the realm of agrochemistry, this compound could find applications in the synthesis of herbicides and pesticides . The effectiveness of these agrochemicals often hinges on the ability to interact with specific biological pathways in pests or weeds, and 2-Iodopyridin-3-amine could provide a foundational structure for these interactions .

Material Science

Beyond life sciences, 2-Iodopyridin-3-amine could be instrumental in material science, particularly in the synthesis of novel organic materials . Its inclusion in polymers and other advanced materials could impart desirable properties like increased durability, improved electrical conductivity, and enhanced chemical resistance .

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOKRSJTVWBAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592577
Record name 2-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyridin-3-amine

CAS RN

209286-97-5
Record name 2-Iodo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209286-97-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodopyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Liu, X Dai, S He, L Brockunier, K Marcantonio… - Bioorganic & Medicinal …, 2019 - Elsevier
… Starting with commercially available 4-fluoroindole-2-boronic acid pinacol ester 5, selective replacement of the iodine of 6-chloro-2-iodopyridin-3-amine provided intermediate 6 by …
Number of citations: 1 www.sciencedirect.com

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